Cas no 1807192-26-2 (4-Fluoro-6-iodopicolinonitrile)

4-Fluoro-6-iodopicolinonitrile is a fluorinated and iodinated heterocyclic compound with the molecular formula C6H2FIN2. This picolinonitrile derivative features both fluorine and iodine substituents, which enhance its reactivity and utility in cross-coupling reactions, particularly in palladium-catalyzed processes such as Suzuki or Sonogashira couplings. The presence of the nitrile group further expands its versatility as a building block in pharmaceutical and agrochemical synthesis. Its electron-withdrawing properties and halogenated structure make it valuable for constructing complex molecular frameworks. The compound is characterized by high purity and stability, ensuring reliable performance in demanding synthetic applications. It serves as a key intermediate in the development of bioactive molecules and advanced materials.
4-Fluoro-6-iodopicolinonitrile structure
1807192-26-2 structure
Product Name:4-Fluoro-6-iodopicolinonitrile
CAS No:1807192-26-2
MF:C6H2FIN2
MW:247.996356487274
CID:4903624
Update Time:2025-07-02

4-Fluoro-6-iodopicolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-6-iodopicolinonitrile
    • Inchi: 1S/C6H2FIN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H
    • InChI Key: IMNONKZHBHJIRI-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CC(C#N)=N1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 164
  • XLogP3: 1.7
  • Topological Polar Surface Area: 36.7

4-Fluoro-6-iodopicolinonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029008949-250mg
4-Fluoro-6-iodopicolinonitrile
1807192-26-2 95%
250mg
$960.40 2022-03-31
Alichem
A029008949-1g
4-Fluoro-6-iodopicolinonitrile
1807192-26-2 95%
1g
$3,039.75 2022-03-31

4-Fluoro-6-iodopicolinonitrile Related Literature

Additional information on 4-Fluoro-6-iodopicolinonitrile

Introduction to 4-Fluoro-6-iodopicolinonitrile (CAS No. 1807192-26-2)

4-Fluoro-6-iodopicolinonitrile, identified by the chemical formula CAS No. 1807192-26-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated pyridine derivatives, which are widely recognized for their versatile applications in synthetic chemistry and drug development. The presence of both fluorine and iodine substituents in its molecular structure imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The significance of 4-Fluoro-6-iodopicolinonitrile lies in its utility as a building block for constructing biologically active scaffolds. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacokinetic properties of drug candidates. Meanwhile, the iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in the construction of heterocyclic compounds, which form the backbone of many modern therapeutic agents.

In recent years, there has been a surge in research focused on developing novel fluorinated and iodinated heterocycles due to their demonstrated efficacy in various therapeutic areas. For instance, fluorinated pyridines have been extensively studied for their potential in antiviral and anticancer applications. The introduction of fluorine into pharmaceutical molecules often leads to improved bioavailability and reduced susceptibility to metabolic degradation. Similarly, iodinated pyridines are frequently employed in the synthesis of radiolabeled compounds used in diagnostic imaging and targeted therapy.

The specific structure of 4-Fluoro-6-iodopicolinonitrile (CAS No. 1807192-26-2) makes it an attractive candidate for exploring new chemical space. The nitrile group at the 3-position introduces a polar moiety that can interact with biological targets, while the electron-withdrawing nature of the nitrile group enhances the electrophilicity of the adjacent carbon atoms. This feature is particularly useful in directing subsequent functionalization steps. Moreover, the presence of both fluorine and iodine allows for sequential modifications, enabling chemists to tailor the compound's properties according to specific synthetic needs.

Recent advancements in synthetic methodologies have further highlighted the importance of 4-Fluoro-6-iodopicolinonitrile. For example, transition-metal-catalyzed reactions have enabled efficient access to complex derivatives of this compound. These methods have opened up new avenues for drug discovery by allowing rapid diversification of molecular structures while maintaining high yields and selectivity. The ability to perform multiple rounds of functionalization on a single precursor streamlines the synthetic process, reducing both time and cost associated with lead optimization.

In addition to its role as a synthetic intermediate, 4-Fluoro-6-iodopicolinonitrile (CAS No. 1807192-26-2) has been explored in various preclinical studies aimed at identifying novel bioactive compounds. Researchers have leveraged its unique structural features to develop molecules with potential applications in inflammation modulation, neuroprotection, and metabolic disorders. The combination of fluorine and iodine substituents has been particularly effective in designing ligands that interact with specific protein targets, leading to promising results in both cellular and animal models.

The industrial relevance of this compound is underscored by its increasing demand from pharmaceutical companies engaged in drug development programs. The ability to synthesize 4-Fluoro-6-iodopicolinonitrile on a scalable basis has made it accessible for large-scale applications without compromising purity or yield. This accessibility is critical for advancing research from academic laboratories into commercial products that address unmet medical needs.

Looking ahead, the future prospects for 4-Fluoro-6-iodopicolinonitrile are promising, given its versatility and utility across multiple domains of chemical research. As new synthetic techniques continue to emerge, opportunities for innovative applications will expand further. Collaborative efforts between academia and industry are likely to drive further exploration of this compound's potential, ultimately contributing to the development of next-generation therapeutics.

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